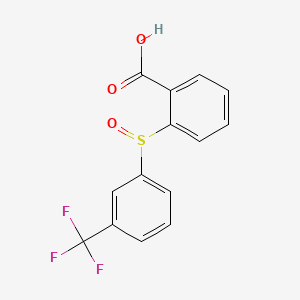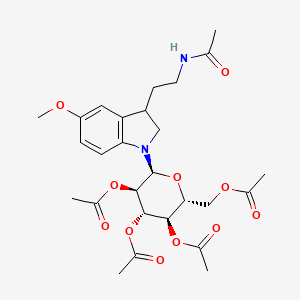
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of melatonin, a hormone known for regulating sleep-wake cycles, and has been modified to include additional functional groups that enhance its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate typically involves multiple steps, starting from commercially available melatonin. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of melatonin are protected using acetylation to prevent unwanted reactions.
Introduction of Indolinyl Group: The indolinyl group is introduced through a nucleophilic substitution reaction, where melatonin reacts with an indolinyl halide in the presence of a base.
Methoxylation: The methoxy group is added via a methylation reaction using a methylating agent such as dimethyl sulfate.
Glucuronidation: The glucuronide moiety is attached through a glucuronidation reaction, typically using glucuronic acid derivatives.
Final Acetylation: The final step involves acetylation to introduce the acetoxymethyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways, particularly those related to melatonin’s effects.
Medicine: Explored for its potential therapeutic applications, including as a sleep aid, antioxidant, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate involves its interaction with melatonin receptors in the body. The compound binds to these receptors, mimicking the effects of natural melatonin and influencing various physiological processes. Additionally, the presence of the indolinyl and glucuronide groups enhances its bioavailability and stability, allowing for more effective modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxytryptamine: A simpler derivative of melatonin with similar biological activity.
N-Acetyl-5-methoxytryptamine: Another melatonin derivative with comparable effects on sleep regulation.
Melatonin Glucuronide: A direct glucuronide conjugate of melatonin with enhanced solubility and excretion properties.
Uniqueness
Decarboxalate 5-Methoxy(indolin-1-yl)-6-(acetoxymethyl) Melatonin Glucuronide Triacetate stands out due to its complex structure, which combines multiple functional groups to enhance its chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H36N2O11 |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxy-2,3-dihydroindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H36N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11,19,23-27H,9-10,12-13H2,1-6H3,(H,28,30)/t19?,23-,24-,25+,26-,27+/m1/s1 |
Clave InChI |
FRESMPTZXJOCBS-RAWBNPLRSA-N |
SMILES isomérico |
CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NCCC1CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
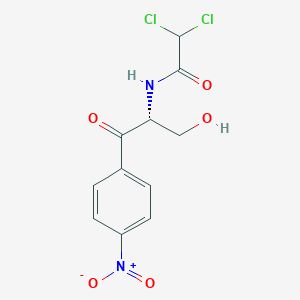
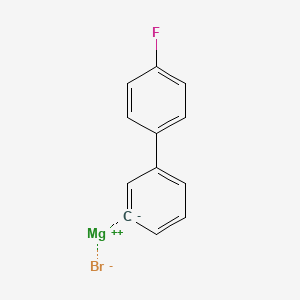

![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)

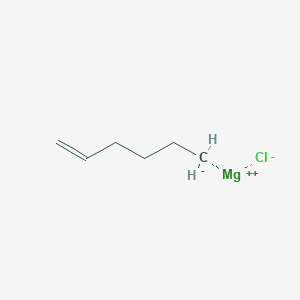
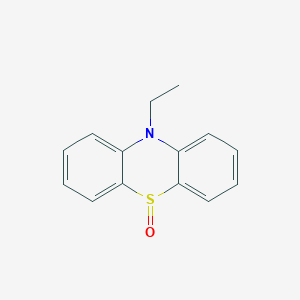
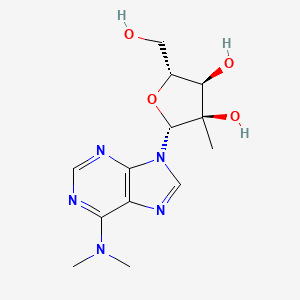

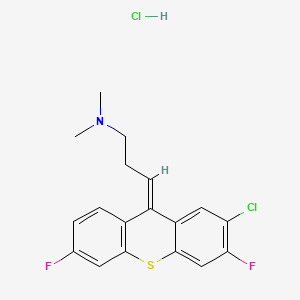
![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)
